

Application Notes & Protocols: Dipropyl Adipate in Organic Synthesis

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Compound of Interest

Compound Name: *Dipropyl adipate*

Cat. No.: *B086888*

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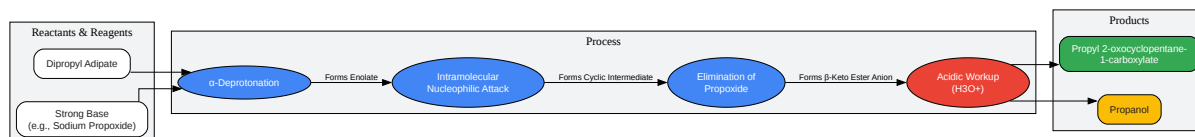
These application notes provide an overview of the synthetic utility of **dipropyl adipate** as a building block for other organic compounds. While primarily utilized as a plasticizer, emollient, and solvent, its bifunctional ester nature allows it to serve as a precursor in several key organic transformations, including intramolecular cyclizations, transesterifications, and polymerization reactions.

Dieckmann Condensation: Synthesis of Cyclic β -Keto Esters

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to generate a cyclic β -keto ester, a valuable intermediate in the synthesis of pharmaceuticals and natural products.^{[1][2][3][4][5]} Adipate esters are classic substrates for this reaction, leading to the formation of a five-membered cyclopentanone ring system.^{[1][3]} While specific examples in the literature often feature dimethyl or diethyl adipate, **dipropyl adipate** is expected to undergo an analogous transformation.

The reaction proceeds via deprotonation at an α -carbon, followed by an intramolecular nucleophilic attack on the second ester carbonyl.^{[3][5]}

Logical Relationship: Dieckmann Condensation Pathway



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Caption: Logical workflow of the Dieckmann condensation of **dipropyl adipate**.

Experimental Protocol: Synthesis of Propyl 2-oxocyclopentane-1-carboxylate

Materials:

- **Dipropyl adipate** (>98% purity)
- Sodium metal
- Anhydrous propanol
- Toluene, anhydrous
- Hydrochloric acid (5 M)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- **Preparation of Sodium Propoxide:** In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous propanol (80 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions. Allow the reaction to proceed until all the sodium has dissolved.
- **Reaction Setup:** To the freshly prepared sodium propoxide solution, add anhydrous toluene (100 mL).
- **Addition of **Dipropyl Adipate**:** Slowly add **dipropyl adipate** (23.0 g, 0.1 mol) to the solution at room temperature with vigorous stirring.
- **Reaction:** Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching and Workup:** After cooling to room temperature, pour the reaction mixture into ice-cold 5 M hydrochloric acid (50 mL). Separate the organic layer.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude propyl 2-oxocyclopentane-1-carboxylate by vacuum distillation.

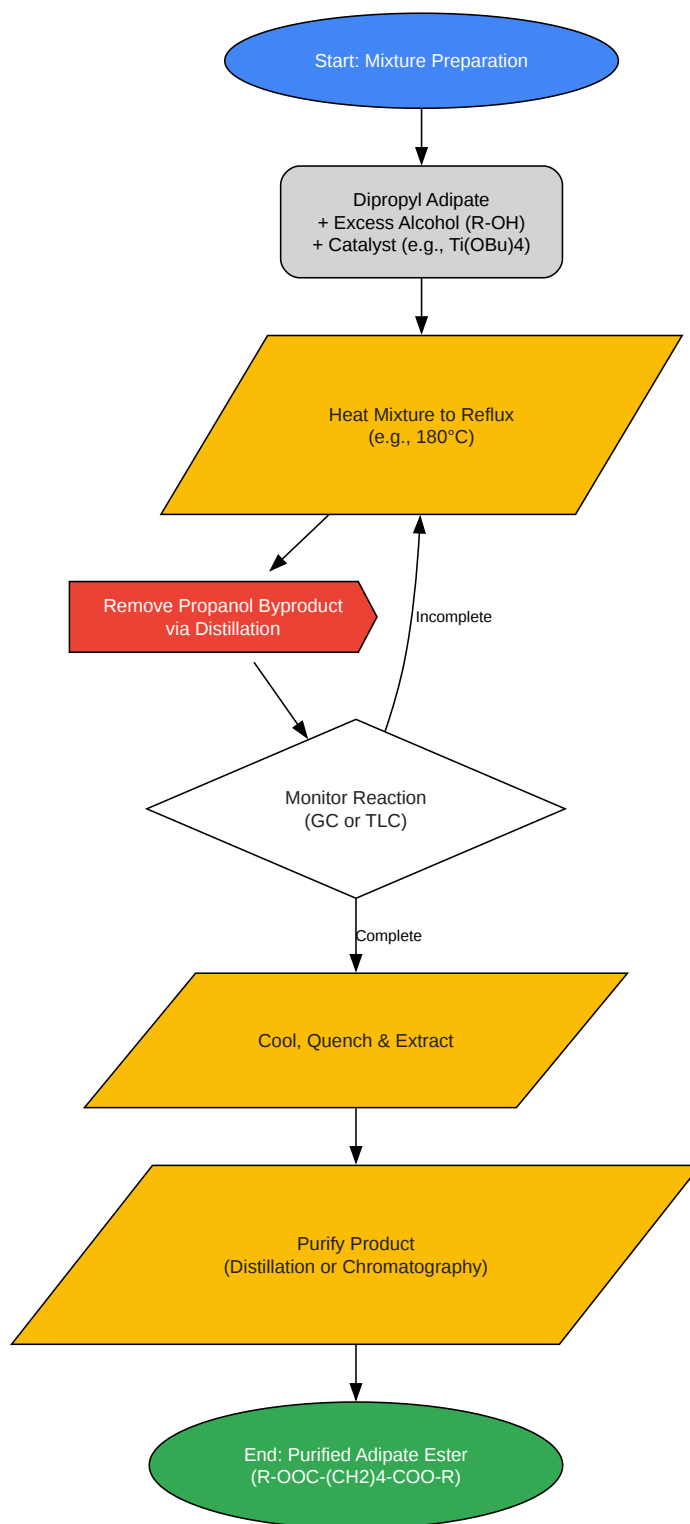
Illustrative Quantitative Data

Parameter	Value
Reactant	Dipropyl Adipate
Molecular Weight	230.30 g/mol [6]
Amount Used	23.0 g (0.1 mol)
Product	Propyl 2-oxocyclopentane-1-carboxylate
Theoretical Yield	18.4 g (0.1 mol)
Typical Actual Yield	13.8 - 15.6 g
Yield Percentage	75 - 85%
Boiling Point (Product)	~110-115 °C at 10 mmHg

Transesterification Reactions

Dipropyl adipate can undergo transesterification, where it reacts with other alcohols in the presence of a catalyst to form new esters.[7][8] This reaction is useful for synthesizing different adipate esters that may not be commercially available or for producing polyesters. The reaction is typically reversible and driven to completion by removing the propanol byproduct.

Experimental Workflow: Transesterification



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Caption: General workflow for the transesterification of **dipropyl adipate**.

Experimental Protocol: Synthesis of Dibenzyl Adipate via Transesterification

Materials:

- **Dipropyl adipate**
- Benzyl alcohol
- Titanium(IV) butoxide ($\text{Ti}(\text{OBu})_4$) or another suitable catalyst
- Toluene
- Dean-Stark apparatus

Procedure:

- **Setup:** Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- **Charging the Flask:** Charge the flask with **dipropyl adipate** (11.5 g, 0.05 mol), benzyl alcohol (16.2 g, 0.15 mol, 3 equivalents), and toluene (100 mL).
- **Catalyst Addition:** Add the transesterification catalyst, for example, titanium(IV) butoxide (approx. 0.1 mol%).
- **Reaction:** Heat the mixture to reflux. Propanol, being more volatile, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product.
- **Monitoring:** Monitor the reaction by observing the amount of propanol collected and by TLC or GC analysis.
- **Workup:** Once the reaction is complete, cool the mixture. Wash with a saturated sodium bicarbonate solution and then with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The excess benzyl alcohol can be removed by vacuum

distillation. The final product, dibenzyl adipate, can be purified by recrystallization or column chromatography.

Illustrative Quantitative Data

Parameter	Value
Substrate 1	Dipropyl Adipate (11.5 g)
Substrate 2	Benzyl Alcohol (16.2 g)
Catalyst	Titanium(IV) Butoxide
Reaction Temperature	~110-120 °C (Toluene reflux)
Reaction Time	8 - 12 hours
Product	Dibenzyl Adipate
Typical Yield	80 - 95%

Polycondensation for Polyester Synthesis

Dipropyl adipate can serve as a monomer in polycondensation reactions, typically with diols, to produce aliphatic polyesters. These polymers are of interest due to their biodegradability.^[9] The reaction is a transesterification polymerization where the propyl group is displaced by the diol, and propanol is removed as a byproduct to drive the polymerization process.

Experimental Protocol: Synthesis of Poly(ethylene adipate)

Materials:

- **Dipropyl adipate**
- Ethylene glycol
- Zinc acetate (catalyst)
- Antimony trioxide (catalyst)

Procedure:

- **Ester Interchange:** Charge a reaction vessel suitable for high-temperature polymerization with **dipropyl adipate** (1 mol equivalent) and ethylene glycol (2.2 mol equivalents). Add zinc acetate (e.g., 200 ppm) as an ester interchange catalyst.
- **First Stage:** Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature from 150°C to 220°C. During this stage, propanol is distilled off. The reaction is continued until the theoretical amount of propanol is collected.
- **Polycondensation:** Add the polycondensation catalyst, such as antimony trioxide (e.g., 300 ppm).
- **Second Stage:** Gradually reduce the pressure to below 1 mmHg while maintaining the temperature at 220-240°C. This stage removes excess ethylene glycol and drives the polymerization to a high molecular weight.
- **Completion:** The reaction is considered complete when the desired melt viscosity is achieved, typically after 2-4 hours under high vacuum.
- **Product Isolation:** The resulting polymer is extruded from the reactor under nitrogen pressure and can be pelletized after cooling.

Illustrative Polymer Properties

Property	Value Range
Monomers	Dipropyl Adipate, Ethylene Glycol
Polymer Type	Aliphatic Polyester
Typical Molecular Weight (Mn)	10,000 - 25,000 g/mol
Glass Transition Temp. (Tg)	-50 to -40 °C
Melting Point (Tm)	45 - 55 °C
Application	Biodegradable plastics, soft segments in polyurethanes

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